molecular formula C14H10F6N2O2 B15217512 2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide CAS No. 90704-74-8

2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide

Cat. No.: B15217512
CAS No.: 90704-74-8
M. Wt: 352.23 g/mol
InChI Key: KVIWMSKWMCCCFZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide is a fluorinated indole-acetamide derivative characterized by dual trifluoroacetyl groups: one on the indole nitrogen and another on the ethylacetamide side chain. This compound is synthesized via trifluoroacetylation reactions, often employing trifluoroacetic anhydride (TFAA) in acetonitrile or tetrahydrofuran (THF) under mild conditions . The presence of electron-withdrawing trifluoroacetyl groups enhances its metabolic stability and influences its electronic properties, making it a candidate for pharmacological studies, particularly in targeting indole-based receptors or enzymes .

Properties

CAS No.

90704-74-8

Molecular Formula

C14H10F6N2O2

Molecular Weight

352.23 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-[1-(2,2,2-trifluoroacetyl)indol-3-yl]ethyl]acetamide

InChI

InChI=1S/C14H10F6N2O2/c15-13(16,17)11(23)21-6-5-8-7-22(12(24)14(18,19)20)10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,21,23)

InChI Key

KVIWMSKWMCCCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C(F)(F)F)CCNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide typically involves multiple steps. One common approach is the reaction of 2,2,2-trifluoroacetyl chloride with an indole derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 2,2,2-trifluoroethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the indole moiety can interact with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural, synthetic, and spectral distinctions:

Compound Name Substituents/Modifications Synthesis & Yield Physical Properties Key Spectral Data Reference
Target Compound :
2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide
- Trifluoroacetyl at indole N1
- Trifluoroacetyl on ethylacetamide chain
TFAA in CH₃CN/THF; Yields: 76–90% Solid (mp: 222–267°C) ¹H-NMR (DMSO-d6): δ 2.12 (s, CH3), 7.14–7.99 (aromatic H); HRMS: [M+H]+ 497.1488
5c :
2,2,2-Trifluoro-N-(2-(2-(hydroxy(phenyl)methyl)-1H-indol-3-yl)ethyl)acetamide
- Hydroxy(phenyl)methyl at indole C2
- No trifluoroacetyl on indole N1
Reduction of 4c; Column chromatography (EtOAc/hexane); Yield: 55% Yellow solid HRMS: [M+H]+ 339.1799
8a :
(E)-2,2,2-Trifluoro-N-{2-[2-(3-hydroxyprop-1-enyl)-1-methyl-1H-indol-3-yl]ethyl}acetamide
- Methyl at indole N1
- 3-Hydroxyprop-1-enyl at indole C2
General procedure D; Column chromatography (pentane/EtOAc); Yield: 68% Orange solid Rf = 0.30 (pentane/EtOAc)
4d :
N-(2,5-Bis(4-methoxyphenyl)-3-(trifluoroacetyl)-1H-indol-7-yl)acetamide
- 2,5-Bis(4-methoxyphenyl) at indole C2/C5
- Trifluoroacetyl at indole C3
TFAA in THF; Yield: 90% Solid (mp: 254–257°C) IR: 528, 594, 1178 cm⁻¹; ¹H-NMR: δ 3.78 (s, OCH3)
N-[2-(1H-indol-3-yl)ethyl]acetamide (D) - No fluorination
- Simple acetamide side chain
GC-MS detection; Database match: 71% Not reported Molecular formula: C₁₂H₁₄N₂O
N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide - Cyclopentyl on acetamide N
- Trifluoroacetyl at indole C3
Not explicitly reported Not reported Compound ID: 8013-3420

Key Structural and Functional Insights

Trifluoroacetyl vs. Non-Fluorinated Analogs: The target compound’s dual trifluoroacetyl groups confer strong electron-withdrawing effects, enhancing resistance to enzymatic degradation compared to non-fluorinated analogs like D .

Substitution Patterns on Indole :

  • 8a ’s methyl group at indole N1 and 3-hydroxyprop-1-enyl at C2 introduces stereoelectronic effects that alter reactivity, as seen in its lower yield (68%) compared to the target compound (76–90%) .
  • 5c lacks the indole N1 trifluoroacetyl group, reducing metabolic stability but improving solubility due to the hydroxy(phenyl)methyl group .

Spectral Distinctions :

  • The target compound’s HRMS ([M+H]+ 497.1488) and ¹H-NMR aromatic signals (δ 7.14–7.99) align with its extended conjugation and trifluoroacetyl groups .
  • 4d ’s IR peaks at 1178 cm⁻¹ and methoxy signals (δ 3.78) highlight the electronic influence of substituents .

Biological Activity

2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide (CAS No. 90704-74-8) is a fluorinated organic compound notable for its unique structural features, including trifluoroacetyl groups and an indole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C14H10F6N2O2
Molecular Weight 352.23 g/mol
IUPAC Name 2,2,2-trifluoro-N-[2-[1-(trifluoroacetyl)indol-3-yl]ethyl]acetamide
CAS Number 90704-74-8

This compound's structure contributes to its unique chemical properties, such as enhanced stability and specific interactions with biological targets.

The biological activity of 2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide is primarily attributed to its ability to interact with various biological macromolecules. The trifluoroacetyl groups can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the indole moiety enhances binding affinity through interactions with aromatic residues in proteins .

Potential Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anti-inflammatory Activity : The compound has been explored for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages .
  • Anticancer Properties : Preliminary studies suggest that 2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide may exhibit anticancer activity by inducing apoptosis in cancer cell lines. Specific assays have shown that it can decrease cell viability in various cancer models .
  • Biochemical Probes : Due to its unique structure, the compound is being investigated as a biochemical probe to study protein interactions and signaling pathways.

Study on Anti-inflammatory Effects

A study conducted on RAW264.7 cells assessed the anti-inflammatory effects of the compound at concentrations ranging from 0.1 to 0.5 mg/mL. The results indicated a significant reduction in nitric oxide production upon treatment with the compound compared to controls .

Anticancer Activity Assessment

In another study focusing on cancer cell lines, treatment with varying concentrations of 2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for certain cancer types, indicating potential effectiveness as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparison of 2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide with similar compounds reveals its unique characteristics:

Compound NameStructural FeaturesUnique Properties
2,2,2-Trifluoro-N-(trifluoroacetyl)acetamideTrifluoroacetyl groupLimited biological activity
2,2,2-Trifluoro-N-phenylacetamidePhenyl groupModerate interaction with proteins
2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide Indole moiety + trifluoroacetyl groupsEnhanced stability and specific interactions

The presence of both trifluoroacetyl groups and an indole moiety in this compound enhances its stability and specificity towards biological targets compared to similar compounds.

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